molecular formula C14H13N5O7S B14716698 Benzyl thiouronium picrate CAS No. 20614-10-2

Benzyl thiouronium picrate

Cat. No.: B14716698
CAS No.: 20614-10-2
M. Wt: 395.35 g/mol
InChI Key: ABQUNZOFJBBBIA-UHFFFAOYSA-N
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Description

Benzyl thiouronium picrate is a crystalline organic compound formed by the reaction of benzyl thiouronium salts with picric acid (2,4,6-trinitrophenol). It belongs to the class of picrate salts, which are characterized by the presence of the picrate anion (C₆H₂N₃O₇⁻). These compounds are often utilized in analytical chemistry for the identification of organic bases via picrate formation and in coordination chemistry due to their ability to form stable complexes . This compound specifically combines the thiouronium group’s affinity for anions (e.g., phosphate, sulfate) with the picrate moiety’s strong chromogenic properties, making it relevant in fluorescence-based sensing and molecular recognition .

Properties

CAS No.

20614-10-2

Molecular Formula

C14H13N5O7S

Molecular Weight

395.35 g/mol

IUPAC Name

benzyl carbamimidothioate;2,4,6-trinitrophenol

InChI

InChI=1S/C8H10N2S.C6H3N3O7/c9-8(10)11-6-7-4-2-1-3-5-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-5H,6H2,(H3,9,10);1-2,10H

InChI Key

ABQUNZOFJBBBIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(=N)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl thiouronium picrate typically involves the reaction of benzyl chloride with thiourea in the presence of ethanol. The reaction mixture is heated to reflux, and the resulting product is isolated by removing the solvent . The general reaction can be represented as follows:

Benzyl chloride+ThioureaBenzyl thiouronium chloride\text{Benzyl chloride} + \text{Thiourea} \rightarrow \text{Benzyl thiouronium chloride} Benzyl chloride+Thiourea→Benzyl thiouronium chloride

The benzyl thiouronium chloride can then be reacted with picric acid to form this compound. The reaction conditions usually involve mixing the reactants in a suitable solvent and allowing the reaction to proceed at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification and isolation techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

2.1. Precipitation and Derivatization

Benzyl thiouronium picrate is widely employed to isolate sulfonic acids via precipitation. The reaction mechanism involves:

  • Ion exchange : Sulfonate anions displace picrate, forming insoluble benzyl thiouronium sulfonate salts.

  • Crystallization : The low solubility of the resulting complex enables facile purification.

Example :
RSO3Na++BnThiouronium PicrateRSO3BnThiouronium++NaPicrate\text{RSO}_3^- \text{Na}^+ + \text{BnThiouronium Picrate} \rightarrow \text{RSO}_3^- \text{BnThiouronium}^+ + \text{NaPicrate}
This method is critical for characterizing sulfonic acids in mixtures .

2.2. Decomposition Under Acidic Conditions

The thiouronium group undergoes hydrolysis in acidic media:

  • Protonation : The sulfur atom is protonated, weakening the C–S bond.

  • Cleavage : Subsequent hydrolysis yields benzyl mercaptan (PhCH2SH\text{PhCH}_2\text{SH}) and urea derivatives.

Conditions :

  • Concentrated HCl at elevated temperatures (~100°C).

  • Products are often further oxidized to disulfides or sulfonic acids .

2.3. Reactivity with Mercury Salts

This compound reacts with mercuric sulfate in acetic acid, leading to:

  • Complexation : Mercury coordinates with the thiolate group post-decomposition.

  • Precipitation : Insoluble mercury-thiol complexes form, aiding in gravimetric analysis.

Applications :

  • Quantitative determination of sulfur-containing compounds .

2.4. Oxidative Transformations

The picrate anion itself is redox-active. Under reducing conditions (e.g., Fe2+^{2+}):

  • Picrate Reduction : Trinitrophenolate is reduced to aminophenol derivatives.

  • Concomitant Thiouronium Decomposition : Releases benzyl thiol, which oxidizes to disulfides or sulfoxides.

Example :
Picrate+Fe2+Aminophenol+Fe3+\text{Picrate}^- + \text{Fe}^{2+} \rightarrow \text{Aminophenol} + \text{Fe}^{3+}
2PhCH2SH+[O]PhCH2S–SCH2Ph2 \, \text{PhCH}_2\text{SH} + [O] \rightarrow \text{PhCH}_2\text{S–SCH}_2\text{Ph}

This dual reactivity is exploited in redox-mediated syntheses .

3.1. Intermediate in Heterocycle Formation

This compound serves as a precursor in histamine synthesis:

  • Condensation : Reacts with cyanate ions to form thiosemicarbazides.

  • Cyclization : Acid-catalyzed ring closure yields imidazole derivatives (e.g., 2-mercaptohistamine) .

Reaction Pathway :
BnThiouronium Picrate+KSCNThiosemicarbazide2-Mercaptohistamine\text{BnThiouronium Picrate} + \text{KSCN} \rightarrow \text{Thiosemicarbazide} \rightarrow \text{2-Mercaptohistamine}

3.2. Stability Under Basic Conditions

The thiouronium cation is unstable in strongly alkaline solutions, decomposing to:

  • Benzylamine : Via nucleophilic displacement.

  • Thiocyanate : From the thiourea moiety.

Conditions :

  • NaOH (2M) at 60°C.

  • Used to regenerate free amines from thiouronium complexes .

Comparative Reactivity Table

Reaction Type Conditions Products Key References
PrecipitationAqueous, room temperatureInsoluble sulfonate complexes
Acidic hydrolysisHCl, 100°CBenzyl mercaptan, urea derivatives
Mercury complexationHgSO4_4, acetic acidMercury-thiol precipitates
Redox reactionsFe2+^{2+}/Fe3+^{3+}Aminophenol, disulfides

Mechanism of Action

The mechanism of action of benzyl thiouronium picrate involves its ability to form strong hydrogen bonds and charge-transfer complexes. The thiouronium group can interact with various molecular targets through hydrogen bonding, while the picrate moiety can participate in charge-transfer interactions. These interactions can influence the reactivity and stability of the compound, making it useful in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. Alkali and Alkaline Earth Metal Picrates
Picrates of alkali metals (e.g., sodium picrate) and alkaline earth metals (e.g., calcium picrate) are thermally stable but exhibit high shock sensitivity. For example, anhydrous nickel picrate detonates upon impact, while hydrated lanthanide picrates (e.g., lanthanum picrate) are stable up to 300°C . In contrast, benzyl thiouronium picrate’s organic cation reduces thermal stability compared to metal picrates but enhances solubility in polar organic solvents like acetonitrile .

2.1.2. Ammonium Picrate Ammonium picrate (Explosive D) shares structural similarities with this compound, as both contain a nitrogenous cation paired with the picrate anion. However, ammonium picrate is primarily used as an explosive, whereas this compound is non-explosive under standard conditions.

2.1.3. Thiouronium-Based Receptors Fluorescent thiouronium derivatives, such as Kubo’s receptor 199 and Teramae’s receptor 202, highlight the role of thiouronium groups in anion recognition. This compound lacks intrinsic fluorescence but shares the thiouronium moiety’s high affinity for anions like HPO₄²⁻ (binding constant K = 5.6 × 10⁴ M⁻¹ for receptor 199) .

Comparative Properties Table

Property This compound Ammonium Picrate Sodium Picrate Kubo’s Receptor 199
Thermal Stability Decomposes >210°C Stable to 250°C Stable to 300°C Stable in solution
Explosive Hazard Low (non-explosive) High (detonates on impact) Moderate (shock-sensitive) None
Anion Affinity (HPO₄²⁻) Not quantified N/A N/A K = 5.6 × 10⁴ M⁻¹
Primary Application Analytical chemistry Explosives Coordination chemistry Fluorescent sensing

Reactivity and Stability

  • Thermal Degradation : this compound decomposes at temperatures exceeding 210°C, consistent with other organic picrates. Heating picrates above this threshold in liquid baths (e.g., silicone oil) risks explosive decomposition .
  • Solubility: Unlike metal picrates, which are water-soluble, this compound exhibits higher solubility in organic solvents (e.g., acetonitrile, methanol), facilitating its use in non-aqueous reaction systems .
  • Anion Interaction : The thiouronium group’s thiourea-derived structure enables strong hydrogen bonding with anions, akin to receptors 199 and 202 , though without fluorescence modulation .

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